N-[(furan-2-yl)methyl]furan-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]furan-3-carboxamide is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(furan-2-yl)methyl]furan-3-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reaction is typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The final compounds are isolated through crystallization or flash chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
N-[(furan-2-yl)methyl]furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]furan-3-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to EGFR, it inhibits the receptor’s activity, leading to the suppression of cancer cell proliferation. The compound’s structure allows it to interact with specific amino acid residues in the receptor’s active site, blocking its signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan derivative with anticancer properties targeting EGFR.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide:
Uniqueness
N-[(furan-2-yl)methyl]furan-3-carboxamide stands out due to its dual furan ring structure, which enhances its chemical reactivity and potential biological activities. Its ability to inhibit EGFR and its applications in various fields make it a unique and valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-5,7H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLBRODVKSJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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